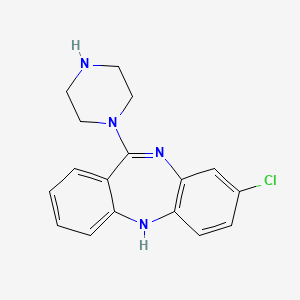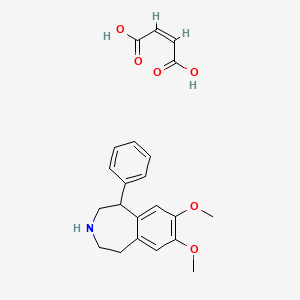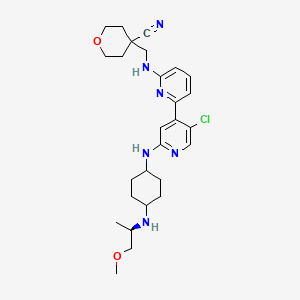
4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile
説明
NVP-2 is an inhibitor of the Cdk9/cyclin T1 complex (IC50 = <0.514 nM). It is selective for the Cdk9/cyclin T1 complex over nine additional Cdk complexes (IC50s = 0.584->10 µM), as well as over a panel of 468 kinases at 1 µM. NVP-2 (250 nM) inhibits the proliferation of, and induces apoptosis in, MOLT-4 human acute lymphoblastic leukemia cells.
NVP-2 is an inhibitor of the cyclin-dependent kinase, CDK9.
科学的研究の応用
Synthesis and Chemical Properties
- 4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile is involved in various synthetic processes. For instance, it is used in the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines, which are potential corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Applications in Material Science
- Compounds like this compound are also used in material sciences, particularly in the development of materials with specific corrosion inhibition properties. Studies show that similar compounds exhibit mixed-type inhibition behavior, which can be useful in protecting metals from corrosion in industrial applications (Dandia et al., 2013).
Role in Organic Chemistry and Drug Development
- In the field of organic chemistry and drug development, derivatives of this compound are synthesized for various purposes. These compounds are often used as intermediates in the synthesis of more complex molecules, possibly for pharmaceutical applications. Their unique structures make them suitable candidates for creating a variety of bioactive compounds (Zhuo, Wyler, & Schenk, 1995).
Spectroscopic Analysis and Molecular Structure
- The molecular structure and spectroscopic properties of similar pyran derivatives are subjects of extensive research. These studies provide critical insights into their chemical behavior, which is vital for potential applications in various fields, including medicinal chemistry and materials science (Tranfić et al., 2011).
Corrosion Inhibition Studies
- Further investigation into the corrosion inhibition performance of pyranopyrazole derivatives, which are structurally similar to this compound, reveals their effectiveness in protecting mild steel in corrosive environments. Such studies help in developing new materials that can resist corrosion, thereby extending the life of metal structures and components (Yadav, Gope, Kumari, & Yadav, 2016).
作用機序
Target of Action
NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) probe . CDK9 is a protein pivotal to a wide range of cellular functions, most importantly cell division and transcription . Dysregulations of CDK9 have been implicated as prominent drivers of tumorigenesis .
Mode of Action
NVP-2 inhibits CDK9/CycT activity with an IC50 of 0.514 nM . It binds directly to CDK9 and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .
Biochemical Pathways
NVP-2 affects the CDK9 pathway, which is a key regulator of transcription . Dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies . NVP-2 displayed antiproliferative activity against numerous leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . RNA sequencing and ChIP-seq analysis have shown that NVP-2 downregulated a large percentage of total mRNA in MOLT4 cells and increased the localization of RNAP II near promoter-proximal regions .
Result of Action
NVP-2 induces cell apoptosis . It has shown significant antiproliferative activity against leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . It also increases the localization of RNAP II near promoter-proximal regions .
生化学分析
Biochemical Properties
NVP-2 plays a crucial role in biochemical reactions by inhibiting CDK9/CycT activity with an IC50 value of 0.51 nmol/L . It exhibits more than 1,000-fold selectivity over other CDKs such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . NVP-2 interacts with the ATP active pocket of the CDK9 protein, competitively binding to it and exerting its inhibitory effects . This interaction disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of transcription elongation and subsequent antitumor effects .
Cellular Effects
NVP-2 has been shown to significantly inhibit the proliferation of leukemia cells such as Jurkat, SKW-3, and SUP-T11, and induce apoptosis in MOLT4 leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK9, NVP-2 disrupts the transcriptional regulation of genes involved in cell cycle progression and survival, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
The molecular mechanism of NVP-2 involves its binding to the ATP active pocket of CDK9, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of RNA polymerase II, which is essential for transcription elongation . As a result, the expression of genes involved in cell cycle progression and survival is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NVP-2 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, NVP-2 continues to inhibit CDK9 activity, leading to sustained antitumor effects and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of NVP-2 vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK9 activity and reduces tumor growth without causing significant toxicity . At higher doses, NVP-2 may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy and safety .
Metabolic Pathways
NVP-2 is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . NVP-2 affects metabolic flux and metabolite levels by inhibiting CDK9 activity, which in turn influences the transcriptional regulation of genes involved in metabolism .
Transport and Distribution
NVP-2 is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CDK9 and other cellular components . NVP-2 is able to penetrate cell membranes and reach its target sites within the cell, ensuring its effective inhibition of CDK9 activity .
Subcellular Localization
The subcellular localization of NVP-2 is primarily within the nucleus, where it exerts its inhibitory effects on CDK9 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CDK9 and RNA polymerase II to effectively inhibit transcription elongation . NVP-2 may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
特性
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of NVP-2?
A1: NVP-2 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]
Q2: What is the role of CDK9 in cells, and how does NVP-2 affect it?
A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, NVP-2 disrupts transcriptional processes essential for cell growth and survival. [, , ]
Q3: What are the downstream effects of NVP-2's inhibition of CDK9?
A3: NVP-2 has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []
Q4: Does NVP-2 impact the expression of oncogenes like c-MYC and MCL-1?
A4: Unlike its effect in hematologic malignancies, NVP-2 doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []
Q5: What is the molecular formula and weight of NVP-2?
A5: The molecular formula of NVP-2 is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)
Q6: Is there spectroscopic data available for NVP-2?
A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]
Q7: Is there information about NVP-2's compatibility and stability under various conditions?
A7: The provided research primarily focuses on the biological activity of NVP-2 and doesn't provide specific details about its material compatibility or stability under varying conditions.
Q8: What cell lines and models have been used to investigate the efficacy of NVP-2?
A8: NVP-2 has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]
Q9: What is the efficacy of NVP-2 in models of endocrine-resistant breast cancer?
A9: NVP-2 has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []
Q10: What is the effect of combining NVP-2 with other anti-cancer agents?
A10: Synergistic effects have been observed when combining NVP-2 with: * BRAF inhibitors: In BRAF-mutant CRC models, combining NVP-2 with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining NVP-2 with palbociclib demonstrated synergistic growth inhibition. []
Q11: Are there known resistance mechanisms to NVP-2?
A11: While specific resistance mechanisms to NVP-2 are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



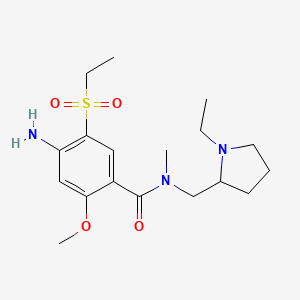

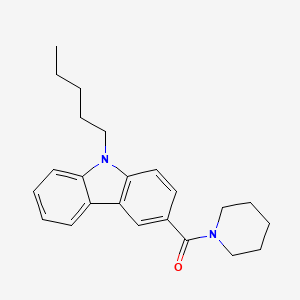
![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)
![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)
